Cypmpo Cypmpo CYPMPO is a free radical spin trap with excellent trapping capabilities toward hydroxyl and superoxide radicals in biological and chemical systems. Decay of the superoxide adduct of CYPMPO proceeds in an apparent first order fashion with half-lives of 15 and 51 minutes in a UV-illuminated hydrogen peroxide solution and a hypoxanthine/xanthine oxidase system, respectively. CYPMPO traps superoxide radicals generated by bovine neutrophils as effectively as DEPMPO. The high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions offer significant practical advantages for use of CYPMPO over DEPMPO and DMPO.
Brand Name: Vulcanchem
CAS No.: 934182-09-9
VCID: VC20858654
InChI: InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
SMILES: CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
Molecular Formula: C10H18NO4P
Molecular Weight: 247.23 g/mol

Cypmpo

CAS No.: 934182-09-9

Cat. No.: VC20858654

Molecular Formula: C10H18NO4P

Molecular Weight: 247.23 g/mol

* For research use only. Not for human or veterinary use.

Cypmpo - 934182-09-9

Specification

Description CYPMPO is a free radical spin trap with excellent trapping capabilities toward hydroxyl and superoxide radicals in biological and chemical systems. Decay of the superoxide adduct of CYPMPO proceeds in an apparent first order fashion with half-lives of 15 and 51 minutes in a UV-illuminated hydrogen peroxide solution and a hypoxanthine/xanthine oxidase system, respectively. CYPMPO traps superoxide radicals generated by bovine neutrophils as effectively as DEPMPO. The high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions offer significant practical advantages for use of CYPMPO over DEPMPO and DMPO.
CAS No. 934182-09-9
Molecular Formula C10H18NO4P
Molecular Weight 247.23 g/mol
IUPAC Name 5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide
Standard InChI InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
Standard InChI Key OSKIWEPJAIOTFB-UHFFFAOYSA-N
SMILES CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
Canonical SMILES CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C

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